Spectroscopic Data of 3-Hexyl-2-methyl-1H-indole: A Technical Guide
Spectroscopic Data of 3-Hexyl-2-methyl-1H-indole: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Hexyl-2-methyl-1H-indole is a substituted indole derivative. The indole scaffold is a prominent feature in many biologically active compounds and pharmaceuticals. A thorough understanding of the spectroscopic characteristics of such molecules is fundamental for their synthesis, identification, and the development of new chemical entities. This technical guide provides a summary of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for 3-Hexyl-2-methyl-1H-indole, along with generalized experimental protocols for acquiring such data.
Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for 3-Hexyl-2-methyl-1H-indole. These predictions are based on the analysis of substituent effects on the indole ring system and the characteristic spectral features of alkyl chains.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H NMR Spectral Data for 3-Hexyl-2-methyl-1H-indole (in CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~ 7.8 - 8.1 | br s | 1H | N-H |
| ~ 7.5 - 7.6 | d | 1H | Ar-H (C4-H) |
| ~ 7.2 - 7.3 | d | 1H | Ar-H (C7-H) |
| ~ 7.0 - 7.1 | t | 1H | Ar-H (C5-H) |
| ~ 6.9 - 7.0 | t | 1H | Ar-H (C6-H) |
| ~ 2.6 - 2.7 | t | 2H | -CH₂- (indole-C3-CH₂) |
| ~ 2.4 | s | 3H | -CH₃ (indole-C2-CH₃) |
| ~ 1.6 - 1.7 | m | 2H | -CH₂- |
| ~ 1.2 - 1.4 | m | 6H | -(CH₂)₃- |
| ~ 0.8 - 0.9 | t | 3H | -CH₃ (hexyl) |
Table 2: Predicted ¹³C NMR Spectral Data for 3-Hexyl-2-methyl-1H-indole (in CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
| ~ 135.5 | C-7a |
| ~ 132.0 | C-2 |
| ~ 128.5 | C-3a |
| ~ 121.5 | C-5 |
| ~ 119.8 | C-6 |
| ~ 119.5 | C-4 |
| ~ 115.0 | C-3 |
| ~ 110.2 | C-7 |
| ~ 31.8 | -CH₂- |
| ~ 29.5 | -CH₂- |
| ~ 29.0 | -CH₂- |
| ~ 24.5 | -CH₂- |
| ~ 22.6 | -CH₂- |
| ~ 14.1 | -CH₃ (hexyl) |
| ~ 11.5 | -CH₃ (indole-C2) |
Infrared (IR) Spectroscopy
Table 3: Expected IR Absorption Bands for 3-Hexyl-2-methyl-1H-indole
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~ 3400 | Medium, Sharp | N-H Stretch |
| ~ 3100 - 3000 | Medium | Aromatic C-H Stretch |
| ~ 2955, 2925, 2855 | Strong | Aliphatic C-H Stretch |
| ~ 1615, 1580, 1465 | Medium to Strong | C=C Aromatic Ring Stretch |
| ~ 1450 | Medium | CH₂ Bend |
| ~ 1375 | Medium | CH₃ Bend |
| ~ 740 | Strong | ortho-Disubstituted Benzene C-H Bend |
Mass Spectrometry (MS)
Table 4: Expected Mass Spectrometry Fragmentation for 3-Hexyl-2-methyl-1H-indole (Electron Ionization)
| m/z | Interpretation |
| 215 | [M]⁺ (Molecular Ion) |
| 200 | [M - CH₃]⁺ |
| 144 | [M - C₅H₁₁]⁺ (Loss of pentyl radical via benzylic cleavage) |
| 130 | [144 - CH₂]⁺ or Indole fragment |
Experimental Protocols
The following are generalized experimental protocols for obtaining spectroscopic data for an organic compound like 3-Hexyl-2-methyl-1H-indole. Instrument parameters should be optimized for the specific sample and instrument used.
NMR Spectroscopy
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Sample Preparation: Dissolve approximately 5-10 mg of the compound in about 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The solvent should be chosen based on the solubility of the compound and its transparency in the spectral region of interest. Add a small amount of an internal standard, such as tetramethylsilane (TMS), if the solvent does not provide a reference signal.
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Instrument Setup:
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Place the NMR tube in the spectrometer's probe.
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Lock the spectrometer on the deuterium signal of the solvent.
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Shim the magnetic field to achieve a homogeneous field, resulting in sharp, symmetrical peaks.
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¹H NMR Acquisition:
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Set the spectral width to cover the expected range of proton chemical shifts (typically 0-12 ppm).
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Use a standard pulse sequence (e.g., a 90° pulse).
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Set the number of scans (e.g., 8-16) to achieve an adequate signal-to-noise ratio.
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Set the relaxation delay (D1) to be at least 1-2 seconds to allow for full relaxation of the protons between scans.
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¹³C NMR Acquisition:
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Set the spectral width to cover the expected range of carbon chemical shifts (typically 0-200 ppm).[1]
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Use a proton-decoupled pulse sequence to simplify the spectrum to single lines for each carbon.[1][2]
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Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 128 to several thousand) and a longer acquisition time are typically required.[2]
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The relaxation delay (D1) may need to be adjusted to ensure quantitative accuracy if desired.
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Data Processing:
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Apply a Fourier transform to the acquired free induction decay (FID).
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Phase the spectrum to obtain pure absorption peaks.
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Calibrate the chemical shift scale using the solvent or TMS peak as a reference.
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Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.
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Analyze the multiplicities (singlet, doublet, triplet, etc.) and coupling constants in the ¹H NMR spectrum to deduce proton connectivity.
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Infrared (IR) Spectroscopy
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Sample Preparation:
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Neat Liquid: If the compound is a liquid, a thin film can be prepared by placing a drop between two salt plates (e.g., NaCl or KBr).
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Solid (KBr Pellet): If the compound is a solid, grind a small amount (1-2 mg) with anhydrous potassium bromide (KBr) (approx. 100 mg) to a fine powder. Press the powder into a transparent pellet using a hydraulic press.
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Attenuated Total Reflectance (ATR): Place a small amount of the liquid or solid sample directly onto the ATR crystal. This is a common and convenient method that requires minimal sample preparation.
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Data Acquisition:
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Record a background spectrum of the empty sample compartment (or clean ATR crystal) to subtract atmospheric and instrumental absorptions.
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Place the sample in the instrument's beam path.
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Acquire the sample spectrum over the desired range (typically 4000-400 cm⁻¹). Co-add multiple scans (e.g., 16-32) to improve the signal-to-noise ratio.
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Data Analysis:
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Identify the characteristic absorption bands and correlate them to the functional groups present in the molecule.
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Mass Spectrometry (MS)
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Sample Introduction:
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Gas Chromatography-Mass Spectrometry (GC-MS): If the compound is volatile and thermally stable, it can be introduced via a gas chromatograph, which separates it from any impurities before it enters the mass spectrometer.
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Direct Infusion: The sample can be dissolved in a suitable solvent and infused directly into the ion source.
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Ionization:
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Electron Ionization (EI): The sample is bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.[3] This is a "hard" ionization technique that provides structural information through the fragmentation pattern.
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Mass Analysis:
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The ions are accelerated into a mass analyzer (e.g., quadrupole, time-of-flight), which separates them based on their mass-to-charge ratio (m/z).
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Detection and Data Analysis:
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The detector records the abundance of each ion.
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The resulting mass spectrum is a plot of relative intensity versus m/z.
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Identify the molecular ion peak ([M]⁺) to determine the molecular weight.
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Analyze the fragmentation pattern to deduce the structure of the molecule.
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Visualization of Spectroscopic Analysis Workflow
The following diagram illustrates a typical workflow for the spectroscopic analysis of an organic compound.
Caption: Workflow for Spectroscopic Analysis of an Organic Compound.
